molecular formula C15H15ClN2O4S B1354308 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide CAS No. 304911-98-6

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide

Cat. No.: B1354308
CAS No.: 304911-98-6
M. Wt: 354.8 g/mol
InChI Key: APDZUEJJUCDJTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide can be synthesized through various chemical reactions. One common method involves the reaction of o-toluidine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with cuprous chloride to produce o-chlorotoluene . This intermediate can undergo further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions, particularly involving halogens, are common.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, cuprous chloride, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide exerts its antifungal effects by inhibiting the enzyme geranylgeranyl transferase, which is crucial for the growth and development of Pleosporales fungi . This inhibition disrupts the synthesis of essential cellular components, leading to the stunted growth and eventual death of the fungi.

Comparison with Similar Compounds

Similar Compounds

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is similar to other antifungal agents with sulfonamide structures, such as:

Uniqueness

What sets this compound apart is its selective toxicity towards Pleosporales fungi and its unique mechanism of action involving geranylgeranyl transferase inhibition . This specificity makes it a valuable tool in both research and practical applications.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZUEJJUCDJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470881
Record name 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304911-98-6
Record name 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60%, 0.05 g (1.25 mmol)) in DMF (2.0 ml), 4′-chloro-2′-nitro-p-toluenesulfonanilide (0.30 g (0.92 mmol)) was added with stirring at room temperature. To the resulting mixture, after 15 minutes' stirring at room temperature, ethyl iodide (0.50 ml (6.25 mmol)) was added dropwise. After one hour's heating at 100° C. with stirring, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with water and saturated sodium chloride solution, successively, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (1:3) as eluent, giving 0.24 g (74%) of the title compound as pale yellow crystals.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

To a mixture of 4′-chloro-2′-nitro-p-toluenesulfonanilide sodium salt (1046 g (3.00 mol)) and DMF (1100 ml), heated in an oil bath kept at 100° C., was added diethyl sulfate (733.8 g (4.50 mol)) over a period of one hour. The resulting mixture was further stirred for 1.5 hours at the same temperature to complete the reaction, and then left to cool to room temperature. A 1.5% aqueous sodium hydroxide solution was added and the mixture was stirred for one hour. The resulting solid was then filtered, washed with water, dried and recrystallized from 1450 ml of ethyl acetate to give 858 g (81%) of the title compound as pale yellow crystals.
Name
4′-chloro-2′-nitro-p-toluenesulfonanilide sodium salt
Quantity
1046 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
733.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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